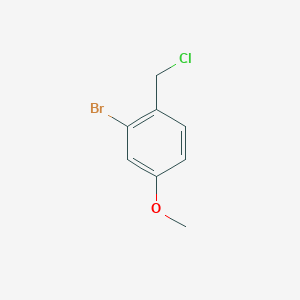

2-溴-1-(氯甲基)-4-甲氧基苯

描述

2-Bromo-1-(chloromethyl)-4-methoxybenzene is a halogenated organic compound with both bromine and chlorine substituents, which is not widely produced in technical quantities. It finds relevance in organic chemistry due to its structural specificity and reactivity, serving as a key intermediate in various chemical syntheses.

Synthesis Analysis

The synthesis of related halogenated methoxybenzenes often involves radical halogenation of precursors. For example, 1-(Dibromomethyl)-4-methoxy-2-methylbenzene is a major product of the radical bromination of 4-methoxy-1,2-dimethylbenzene, highlighting a typical route for introducing bromine into methoxybenzene derivatives (Liu et al., 2001). Although the direct synthesis of 2-Bromo-1-(chloromethyl)-4-methoxybenzene isn't specifically detailed, these methods suggest that halogenation and methylation are crucial steps in producing such compounds.

Molecular Structure Analysis

Molecular structure analysis of halogenated methoxybenzenes often reveals interesting intermolecular interactions, such as weak O→Br charge-transfer interactions, which may influence the compound's reactivity and physical properties (Liu et al., 2001). These interactions are critical for understanding the compound's behavior in different chemical environments.

科学研究应用

甲氧基苯基磷酸酯的光替代:用于甲氧基苯基磷酸酯的光替代(Nakamura, Osako, Okamoto & Takamuku, 1993)。

香精合成:用于合成用于香精应用的有价值的2-甲基-3-芳基-丙醛(Scrivanti, Bertoldini, Beghetto & Matteoli, 2008)。

二磷烯和芴亚烯磷的制备:衍生物2-溴-1,3-二-叔丁基-5-甲氧基苯被用于制备具有低配位磷原子的二磷烯和芴亚烯磷(Toyota, Kawasaki, Nakamura & Yoshifuji, 2003)。

环开环反应中的催化作用:作为1,2-环氧乙烷的环开环反应的催化剂,促进2-羟基乙基硫氰酸酯的合成(Niknam, 2004)。

邻碘和溴醇的合成:其对环氧化物的开环反应可高产率得到邻碘和溴醇(Niknam & Nasehi, 2002)。

低配位磷化合物的稳定化:2-溴-1,5-二-叔丁基-3-(甲氧甲基)苯可稳定低配位磷化合物并产生环化产物(Yoshifuji, Kamijo & Toyota, 1993)。

四氢呋喃衍生物的生成:相关化合物的受控电位还原导致四氢呋喃衍生物的生成(Esteves, Ferreira & Medeiros, 2007)。

对分子构象和晶体堆积的影响:2-(1-金刚烷基)-4-溴-1-甲氧基苯影响分子构象并在晶体堆积中显示倒转孪晶(Cheng, 2008)。

应用于发光单体:用于合成用于性能应用的绿色发光单体(Shou-xin, 2010)。

在体内代谢研究中的作用:参与大鼠体内代谢研究的4-溴-2,5-二甲氧基苯乙胺(Kanamori, Inoue, Iwata, Ohmae & Kishi, 2002)。

生物等同物秋水仙碱类似物的合成:合成的化合物是生物等同物秋水仙碱类似物的前体(Shishov, Nurieva, Zefirov, Mamaeva & Zefirova, 2014)。

多烷基苯的环卤代:通过多烷基苯的环卤代制备(Bovonsombat & Mcnelis, 1993)。

海洋对流层中卤代苯甲醚的阐明:研究海洋对流层中卤代苯甲醚,包括氯苯甲醚和溴苯甲醚,得益于这种化合物(Führer & Ballschmiter, 1998)。

氟代苯甲酸的合成:用于使用钴催化的甲氧羰基化合成氟代苯甲酸(Bertini, Perrin, Sinou, Thozet & Vill, 2003)。

手性液晶的合成:使用手性前体化合物如2-溴-1-(氯甲基)-4-甲氧基苯合成手性液晶(Sanford, Perkins, Tang, Kubasiak, Reeves & Paulisse, 1999)。

液晶单体的合成:使用这种化合物合成含对甲氧基偶氮苯的新型单体,表现出单向向列型液晶行为 (Wang, Li, Yu, Guo, Chen, Li & Zhou, 2000)。

消除反应中的立体化学:用于研究卤水合物衍生物与丁基锂消除反应的立体化学 (Sugita, Nakagawa, Nishimoto, Kasai & Ichikawa, 1979)。

安全和危害

未来方向

The potential applications and future directions for 2-Bromo-1-(chloromethyl)-4-methoxybenzene would depend on its reactivity and the properties conferred by its bromine and chlorine atoms and its methoxy group. It could potentially be used as a building block in the synthesis of more complex molecules .

属性

IUPAC Name |

2-bromo-1-(chloromethyl)-4-methoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrClO/c1-11-7-3-2-6(5-10)8(9)4-7/h2-4H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNHQWIUVDRRBOV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)CCl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90595233 | |

| Record name | 2-Bromo-1-(chloromethyl)-4-methoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90595233 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.50 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Bromo-1-(chloromethyl)-4-methoxybenzene | |

CAS RN |

66916-97-0 | |

| Record name | 2-Bromo-1-(chloromethyl)-4-methoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90595233 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

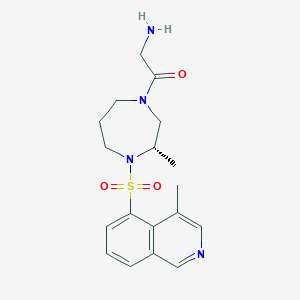

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[2-[Bis(carboxymethyl)amino]ethyl-[2-[bis(carboxymethyl)amino]-3-hydrazinyl-3-oxopropyl]amino]acetic acid](/img/structure/B24291.png)